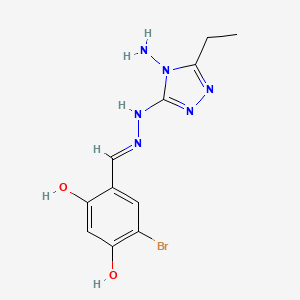![molecular formula C17H24N2O4S B6052388 4-[3-(3-methylpiperidine-1-carbonyl)benzenesulfonyl]morpholine](/img/structure/B6052388.png)
4-[3-(3-methylpiperidine-1-carbonyl)benzenesulfonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(3-methylpiperidine-1-carbonyl)benzenesulfonyl]morpholine is a complex organic compound with the molecular formula C16H24N2O4S This compound is characterized by the presence of a morpholine ring, a benzenesulfonyl group, and a piperidine moiety
Orientations Futures
Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as this compound, is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing a piperidine moiety .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and are important synthetic fragments .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways depending on their specific structure and target
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-methylpiperidine-1-carbonyl)benzenesulfonyl]morpholine typically involves multiple steps, starting with the preparation of the piperidine and morpholine precursors. One common method involves the reaction of 3-methylpiperidine with benzenesulfonyl chloride to form the intermediate 3-(3-methylpiperidine-1-carbonyl)benzenesulfonyl chloride. This intermediate is then reacted with morpholine under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(3-methylpiperidine-1-carbonyl)benzenesulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine and morpholine rings.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[3-(3-methylpiperidine-1-carbonyl)benzenesulfonyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[3-(3-methylpiperidine-1-carbonyl)phenyl]morpholine
- 4-[3-(3-methylpiperidine-1-carbonyl)benzenesulfonyl]piperidine
Uniqueness
4-[3-(3-methylpiperidine-1-carbonyl)benzenesulfonyl]morpholine is unique due to the combination of its morpholine, benzenesulfonyl, and piperidine moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
IUPAC Name |
(3-methylpiperidin-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-14-4-3-7-18(13-14)17(20)15-5-2-6-16(12-15)24(21,22)19-8-10-23-11-9-19/h2,5-6,12,14H,3-4,7-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWHKHYNHPFCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-chromanecarboxamide](/img/structure/B6052306.png)

![1-[5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YL]-2-(2,4-DIBROMOPHENOXY)-1-ETHANONE](/img/structure/B6052333.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B6052335.png)
![N-(2-ethoxyethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6052340.png)
![ethyl (5Z)-2-[(4-nitrophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B6052345.png)
![2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 4-nitrobenzoate](/img/structure/B6052351.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-4-piperidinol](/img/structure/B6052370.png)
![Methyl 3-[3-[3-(4-fluorophenyl)oxolan-3-yl]-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B6052377.png)
![1-[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]methanamine](/img/structure/B6052380.png)
![2-(4-{[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenoxy)ethanol](/img/structure/B6052384.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-methoxyphenyl)vinyl]-2-(3-pyridinylmethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6052396.png)
![2-methyl-7-[2-(3-oxo-1H-isoindol-2-yl)butanoyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B6052397.png)
